Cas no 1369012-69-0 (1-(4-bromothiophen-2-yl)cyclopropylmethanamine)

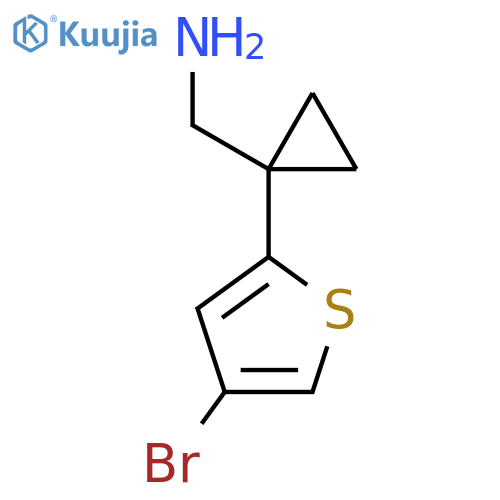

1369012-69-0 structure

商品名:1-(4-bromothiophen-2-yl)cyclopropylmethanamine

1-(4-bromothiophen-2-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromothiophen-2-yl)cyclopropylmethanamine

- EN300-1893661

- 1369012-69-0

- [1-(4-bromothiophen-2-yl)cyclopropyl]methanamine

-

- インチ: 1S/C8H10BrNS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4H,1-2,5,10H2

- InChIKey: UVOOZTBBWUHNJK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CSC(=C1)C1(CN)CC1

計算された属性

- せいみつぶんしりょう: 230.97173g/mol

- どういたいしつりょう: 230.97173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 54.3Ų

1-(4-bromothiophen-2-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893661-2.5g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1893661-0.05g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1893661-1.0g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1893661-5g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1893661-0.25g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 0.25g |

$1300.0 | 2023-09-18 | ||

| Enamine | EN300-1893661-0.1g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1893661-5.0g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1893661-1g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 1g |

$1414.0 | 2023-09-18 | ||

| Enamine | EN300-1893661-10.0g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1893661-0.5g |

[1-(4-bromothiophen-2-yl)cyclopropyl]methanamine |

1369012-69-0 | 0.5g |

$1357.0 | 2023-09-18 |

1-(4-bromothiophen-2-yl)cyclopropylmethanamine 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1369012-69-0 (1-(4-bromothiophen-2-yl)cyclopropylmethanamine) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量